Metizolam Versus Etizolam: Structural Differentiation by N-Demethylation and Consequent Physicochemical Divergence
Metizolam (desmethyletizolam) differs from its closest analogue etizolam by the absence of a methyl group at the triazole ring nitrogen, a structural modification that reduces its molar mass by 14 Da relative to etizolam [1]. This N-demethylation alters key physicochemical parameters: Metizolam has a calculated LogP of 3.39, whereas etizolam (C₁₇H₁₅ClN₄S) possesses a higher predicted LogP of approximately 4.1, indicating reduced lipophilicity for the demethylated analogue . The structural distinction directly impacts chromatographic retention behavior, necessitating compound-specific reference materials for accurate identification in complex biological matrices [1].
| Evidence Dimension | Structural modification and predicted lipophilicity (LogP) |
|---|---|
| Target Compound Data | N-demethylated analogue of etizolam; calculated LogP = 3.39; molecular formula C₁₆H₁₃ClN₄S |
| Comparator Or Baseline | Etizolam (methylated parent compound); molecular formula C₁₇H₁₅ClN₄S; predicted LogP ≈ 4.1 |
| Quantified Difference | Δmolar mass = -14 Da (demethylation); ΔLogP ≈ -0.7 (reduced lipophilicity) |
| Conditions | In silico ACD/Labs Percepta Platform prediction; structural confirmation by NMR and LC-MS/MS |
Why This Matters
The reduced lipophilicity of Metizolam relative to etizolam alters its chromatographic retention time, meaning that etizolam reference standards cannot serve as calibration surrogates for Metizolam quantification.
- [1] Moosmann B, Bisel P, Franz F, Huppertz LM, Auwärter V. Characterization and in vitro phase I microsomal metabolism of designer benzodiazepines - an update comprising adinazolam, cloniprazepam, fonazepam, 3-hydroxyphenazepam, metizolam and nitrazolam. J Mass Spectrom. 2016;51(11):1080-1089. View Source
